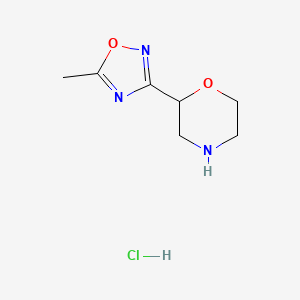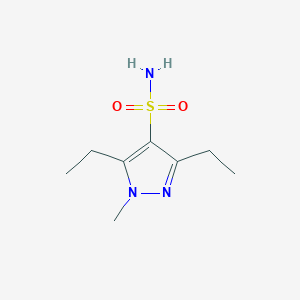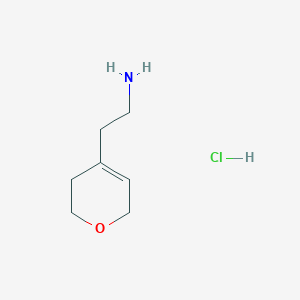![molecular formula C6H7N3O B1448134 5H,7H-furo[3,4-d]pyrimidin-2-amine CAS No. 1648750-00-8](/img/structure/B1448134.png)
5H,7H-furo[3,4-d]pyrimidin-2-amine
Vue d'ensemble
Description
5H,7H-furo[3,4-d]pyrimidin-2-amine: is a heterocyclic organic compound characterized by a fused pyrimidinone and furan ring structure
Applications De Recherche Scientifique
Chemistry: In chemistry, 5H,7H-furo[3,4-d]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties make it useful in the development of new materials and chemicals for industrial applications. Its versatility and reactivity can be harnessed to create innovative products.
Mécanisme D'action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may exert its effects through the inhibition of protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound could potentially disrupt cellular signaling processes, thereby affecting cell growth and other functions .
Biochemical Pathways
Given that similar compounds inhibit protein kinases , it is likely that the compound affects pathways involving these enzymes. Protein kinases play a crucial role in many cellular signaling pathways, including those involved in cell growth, differentiation, migration, and metabolism .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential anticancer activity . By inhibiting protein kinases, the compound could disrupt cellular signaling processes, potentially leading to the inhibition of cell growth and other functions .
Analyse Biochimique
Biochemical Properties
5H,7H-furo[3,4-d]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds and electrostatic interactions with surrounding residues, enhancing its binding capacity . This compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain cell lines, such as K562, with varying IC50 values . This inhibition can lead to changes in cell function, including alterations in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds and electrostatic interactions with enzymes, leading to inhibition or activation . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds is essential for determining its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct it to particular organelles, affecting its activity and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the cyclization of appropriate precursors under specific conditions. One common approach involves the reaction of a suitable furan derivative with a pyrimidinone precursor in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 5H,7H-furo[3,4-d]pyrimidin-2-amine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5H,7H-furo[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine
2-chloro-5H,7H-furo[3,4-d]pyrimidin-4-amine
Uniqueness: 5H,7H-furo[3,4-d]pyrimidin-2-amine stands out due to its specific structural features and reactivity profile
Propriétés
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJUMAHADEOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648750-00-8 | |
| Record name | 5H,7H-furo[3,4-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)




![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)
